molecular formula C26H34N4O4 B391940 N-(2-{4-[4-(TERT-BUTYL)BENZOYL]PIPERAZINO}ETHYL)-N-(4-METHOXYPHENYL)ETHANEDIAMIDE

N-(2-{4-[4-(TERT-BUTYL)BENZOYL]PIPERAZINO}ETHYL)-N-(4-METHOXYPHENYL)ETHANEDIAMIDE

Cat. No.: B391940
M. Wt: 466.6g/mol
InChI Key: PATJYPJWJYMDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a tert-butylbenzoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the tert-butylbenzoyl group and the methoxyphenyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methylphenyl)ethanediamide
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H34N4O4

Molecular Weight

466.6g/mol

IUPAC Name

N-[2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C26H34N4O4/c1-26(2,3)20-7-5-19(6-8-20)25(33)30-17-15-29(16-18-30)14-13-27-23(31)24(32)28-21-9-11-22(34-4)12-10-21/h5-12H,13-18H2,1-4H3,(H,27,31)(H,28,32)

InChI Key

PATJYPJWJYMDCW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.